Mesaconine

Vue d'ensemble

Description

Mesaconine is a naturally occurring alkaloid found in plants belonging to the family Solanaceae. It has been extensively studied for its potential therapeutic applications in various diseases. This compound is known to possess a wide range of biochemical and physiological effects, making it an interesting candidate for scientific research.

Applications De Recherche Scientifique

Médecine traditionnelle chinoise

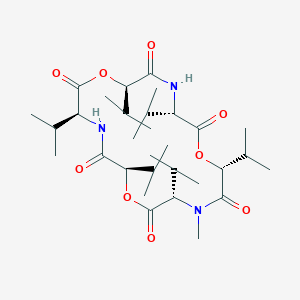

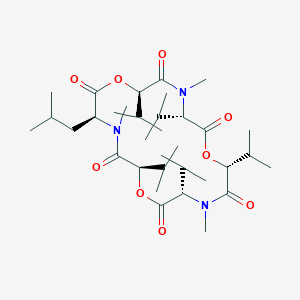

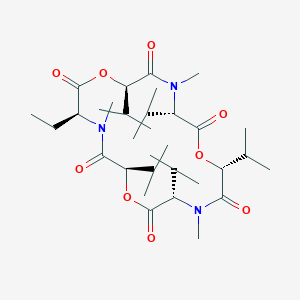

La mésaconine est un composant clé de la médecine traditionnelle chinoise « Fu Zi », dérivée des racines latérales d'Aconitum carmichaelii {svg_1} {svg_2}. Ce médicament a une histoire d'applications cliniques de plus de 2 000 ans {svg_3} {svg_4}.

Médicament cardioactif

La mésaconine a été identifiée comme un nouveau type de médicament cardiotonique {svg_5} {svg_6}. Elle a montré une puissance relativement élevée, une faible toxicité et un nouveau mécanisme d'action {svg_7} {svg_8}. Cela en fait un candidat prometteur pour le développement de nouveaux médicaments cardioactifs.

Traitement de l'empoisonnement à l'aconitine

Historiquement, une plante d'Aconitum était efficace pour traiter l'empoisonnement à l'aconitine {svg_9}. Étant donné que la mésaconine est un composant majeur de cette plante, elle peut jouer un rôle dans cet effet thérapeutique.

Maladie coronarienne

Bien que n'étant pas le constituant principal de « Fu Zi », la dl-démethylcoclaurine, un autre composé isolé des racines d'A. japonicum, est en cours de développement comme agent diagnostique pour la maladie coronarienne {svg_10}. La mésaconine, en raison de ses propriétés cardioactives, pourrait potentiellement contribuer à ce domaine de recherche.

Recherche sur l'activité cardiaque

La recherche de constituants cardioactifs a attiré l'attention de nombreux chimistes médicinaux pendant plusieurs décennies {svg_11} {svg_12}. La mésaconine, avec son activité cardiaque prouvée, est un composé précieux pour ce domaine de recherche.

Développement de médicaments

Compte tenu de sa forte puissance et de sa faible toxicité, la mésaconine est un composé prometteur pour le développement de nouveaux médicaments {svg_13} {svg_14}. Son mécanisme d'action unique pourrait potentiellement conduire au développement de médicaments ayant des effets thérapeutiques nouveaux.

Mécanisme D'action

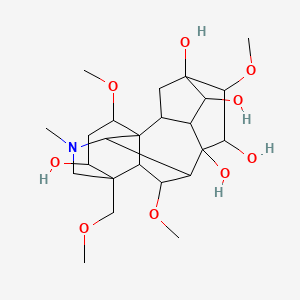

Mesaconine, also known as “6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol” or “(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-6,16,18-Trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol”, is a compound derived from the lateral roots of Aconitum carmichaelii . It has been shown to have significant cardioactive properties .

Target of Action

The primary target of this compound is the mitochondrial protein PINK1 . PINK1 plays a crucial role in the induction of mitophagy, a process that maintains the health of cells by removing damaged mitochondria .

Mode of Action

This compound interacts with its target, PINK1, by activating it . This activation leads to the induction of mitophagy, which helps in the removal of damaged mitochondria from the cells .

Biochemical Pathways

The activation of PINK1 by this compound leads to the induction of mitophagy . This process is crucial in maintaining cellular health and function, as it removes damaged mitochondria, preventing them from causing further damage and dysfunction .

Pharmacokinetics

This compound is well distributed in tissues, and a significant amount of the unchanged form is detected in feces . . The insufficient oral bioavailability of this compound may be mainly attributed to its low intestinal permeability due to a lack of lipophilicity

Orientations Futures

Analyse Biochimique

Biochemical Properties

Mesaconine plays a crucial role in various biochemical reactions, particularly those involving cardiac function. It interacts with several key enzymes and proteins within cardiomyocytes. One of the primary interactions is with the enzyme PINK1 (PTEN-induced kinase 1), which is essential for the regulation of mitophagy . This compound activates PINK1, leading to the induction of mitophagy, a process that helps maintain mitochondrial homeostasis and energy production in cardiac cells . Additionally, this compound has been shown to modulate the activity of other proteins involved in mitochondrial function, such as Parkin and LC3 .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiomyocytes. It has been demonstrated to alleviate doxorubicin-induced cardiotoxicity by promoting mitophagy and maintaining mitochondrial homeostasis . This compound enhances cell viability and reduces oxidative stress in cardiac cells by activating the PINK1-Parkin pathway . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved cardiac function and reduced myocardial injury .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules within cardiomyocytes. This compound binds to and activates PINK1, which subsequently recruits and activates Parkin . This activation leads to the ubiquitination of damaged mitochondria, marking them for degradation through the autophagy-lysosome pathway . By promoting the clearance of dysfunctional mitochondria, this compound helps maintain mitochondrial integrity and energy production, thereby protecting cardiac cells from oxidative damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under physiological conditions and retains its cardioprotective properties over extended periods . Prolonged exposure to this compound may lead to gradual degradation, which could potentially reduce its efficacy . Long-term studies in in vitro and in vivo models have demonstrated that this compound continues to exert beneficial effects on cardiac function, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to significantly improve cardiac function and reduce myocardial injury in doxorubicin-induced cardiotoxicity models . At higher doses, this compound may exhibit toxic effects, including arrhythmias and hypotension . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to mitochondrial function and energy metabolism. It interacts with enzymes such as PINK1 and Parkin, which play critical roles in the regulation of mitophagy and mitochondrial quality control . By promoting the clearance of damaged mitochondria, this compound helps maintain mitochondrial homeostasis and energy production in cardiac cells . This compound also influences metabolic flux and metabolite levels, contributing to improved cardiac function and reduced oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is believed to interact with specific transporters and binding proteins that facilitate its uptake and localization within cardiomyocytes . This compound accumulates in mitochondria, where it exerts its cardioprotective effects by promoting mitophagy and maintaining mitochondrial integrity . The distribution of this compound within cardiac tissue is crucial for its therapeutic efficacy and overall impact on cardiac function .

Subcellular Localization

This compound primarily localizes to the mitochondria within cardiomyocytes . This subcellular localization is essential for its activity, as it allows this compound to directly interact with mitochondrial proteins and enzymes involved in mitophagy and energy metabolism . The targeting of this compound to mitochondria is likely mediated by specific targeting signals or post-translational modifications that direct it to this organelle . The precise localization of this compound within mitochondria is critical for its cardioprotective effects and overall impact on cardiac function .

Propriétés

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRPJUIKGLHLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of mesaconine in the context of heart failure?

A1: Research suggests that this compound exerts its cardioprotective effects by activating mitophagy, a cellular process responsible for removing damaged mitochondria. Specifically, this compound appears to promote the restoration of mitophagy in cardiomyocytes by elevating the expression of PINK1, a key protein involved in initiating mitophagy. []

Q2: How does the processing of Aconiti Lateralis Radix Praeparata, a traditional Chinese medicine containing this compound, affect its chemical composition?

A2: Different processing techniques, including steaming, sand-frying, and rice swill water-bleaching, significantly influence the alkaloid profile of Aconiti Lateralis Radix Praeparata. Notably, these methods tend to reduce the concentration of diester-type alkaloids like aconitine, mesaconitine, and hypaconitine while increasing the levels of monoester-type alkaloids (benzoylaconine, benzoylthis compound, and benzoylhypaconine) and aminoalcohol-type alkaloids like this compound, aconine, and hypaconine. []

Q3: What specific cardiac effects have been observed for this compound in experimental models?

A3: this compound has demonstrated notable cardiac actions in isolated perfused bullfrog heart preparations. In a rat model of myocardial ischemia-reperfusion injury, this compound exhibited protective effects at a concentration of 10-9 mol/L, including improved inotropic function and left ventricular diastolic function. Interestingly, this compound did not appear to significantly affect heart rate in this study. []

Q4: How does the duration of decoction (traditional extraction method) influence the content of this compound and other alkaloids in Aconiti Lateralis Radix Praeparata?

A4: The decoction time significantly affects the alkaloid content in Aconiti Lateralis Radix Praeparata. For instance, the levels of diester-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine decrease rapidly during decoction and remain low after 4 hours. Conversely, the content of this compound, an aconine alkaloid, rises throughout the decoction process. []

Q5: What is the impact of two-way fermentation on the levels of this compound and other diester alkaloids in Aconitum carmichaeli?

A5: Two-way fermentation, utilizing various medicinal fungi, has been shown to considerably reduce the content of aconitine, this compound, and hypaconitine in Aconitum carmichaeli. This finding suggests that fermentation could be a promising biotechnological approach for detoxifying Aconitum species. []

Q6: Which chromatographic techniques have been employed for the isolation and purification of this compound?

A6: Macroporous resins, such as AB-8 resin, have proven effective in separating and purifying this compound from plant extracts. Studies have explored the optimal conditions for absorption and elution using this resin, contributing to the development of efficient purification technologies. []

Q7: Are there validated analytical methods for quantifying this compound in complex matrices like plant extracts or pharmaceutical formulations?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods has been extensively utilized for the quantitative determination of this compound. Researchers have developed and validated HPLC methods using ultraviolet (UV) detection [, ], evaporative light scattering detection (ELSD) [], and mass spectrometry (MS) [, , ] to assess this compound levels in various samples.

Q8: Have studies investigated the potential of this compound to permeate across biological membranes, such as the skin?

A8: Yes, researchers have explored the transdermal delivery of this compound. Studies employing modified Franz diffusion cells and mouse skin models have assessed the impact of different penetration enhancers on the percutaneous absorption of this compound, providing insights into its transdermal delivery potential. [, ]

Q9: What is the significance of identifying this compound and other Aconitum alkaloids in biological samples, such as rat serum?

A9: Detecting this compound and its metabolites in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Studies employing techniques like LC-MS/MS have successfully identified this compound and other Aconitum alkaloids in rat serum, contributing to the elucidation of its pharmacokinetic characteristics. [, ]

Q10: Has the chemical stability of this compound been evaluated, and what are the implications for its storage and formulation?

A10: While specific studies on this compound stability are limited in the provided research, investigations into the stability of Aconiti Radix Cocta, a processed Aconitum product, offer insights. Research suggests that high temperatures can negatively impact the stability of Aconitum preparations, highlighting the importance of appropriate storage conditions. []

Q11: How does the presence of other herbs in traditional formulations impact the levels of this compound and other active compounds?

A11: Studies analyzing traditional Chinese medicine decoctions containing Aconitum alongside other herbs, such as Ephedra Herba, have shown that the presence of these additional herbs can influence the content of this compound and other active constituents. These findings underscore the complex interactions between components in traditional herbal formulations. []

Q12: Have any unique structural analogs of this compound been identified in Aconitum species, and what are their potential bioactivities?

A12: Phytochemical investigations have led to the discovery of novel aconitine-type C19-diterpenoid alkaloids structurally related to this compound, such as N-deethylaconine and beiwutinine, in Aconitum carmichaeli. These compounds, alongside this compound, have demonstrated notable cardiac activities. [, ]

Q13: What structural features of C19-diterpenoid alkaloids, including this compound, are important for their cardiac activity?

A13: Structure-activity relationship (SAR) studies on C19-diterpenoid alkaloids suggest that specific structural elements are crucial for their cardiac effects. These features include an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A. Notably, the presence of an α-hydroxyl group at C-3 appears to enhance their cardiac activity. []

Q14: How does the removal of stems from Aconitum kusnezoffii affect the content of this compound and other alkaloids?

A14: Removing the stems from Aconitum kusnezoffii significantly reduces the total alkaloid content, including this compound, aconitine, and hypaconitine. This finding supports the practice of removing stems during processing to minimize toxicity. []

Q15: Have any studies investigated the potential for this compound to interact with drug-metabolizing enzymes?

A15: While the provided research doesn't directly address this compound's interaction with drug-metabolizing enzymes, one study explored the effect of Terminalia chebula (a plant often used in combination with Aconitum) on the metabolism of aconitine, this compound, and hypaconitine. The results indicated that Terminalia chebula had a slight inhibitory effect on the metabolism of these alkaloids in rat liver microsomes, suggesting potential herb-drug interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.